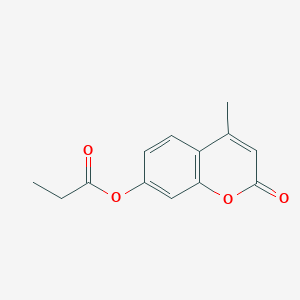

4-METHYLUMBELLIFERYL PROPIONATE

説明

Fundamental Role as a Fluorogenic Substrate in Enzymatic Assays

The principal application of 4-Methylumbelliferyl Propionate (B1217596) lies in its function as a fluorogenic substrate. biosynth.comchemimpex.com In its original state, the molecule is non-fluorescent. However, upon enzymatic cleavage by esterases, it releases the highly fluorescent compound 4-methylumbelliferone (B1674119) (also known as hymecromone). biosynth.com This resulting fluorescence can be measured, providing a direct and sensitive indication of enzyme activity. biosynth.compromega.com The intensity of the blue fluorescence, which is optimally excited by UV light, is proportional to the amount of 4-methylumbelliferone produced, and thus to the esterase activity in the sample. biosynth.com

Historical Development and Contemporary Significance of Fluorogenic Probes in Enzymology

The development of fluorogenic probes marked a significant advancement in enzymology, moving from less sensitive colorimetric assays to highly sensitive fluorescence-based methods. nih.gov Early enzyme-activated probes were often based on xanthene dyes and were used to detect a range of enzymes including phosphatases, lipases, and esterases. nih.gov These initial developments paved the way for more sophisticated probes with applications in cell viability assays, diagnostic tests, and immunoassays. nih.gov

In recent years, the focus has shifted towards developing probes with improved characteristics such as higher sensitivity, better selectivity, and the ability to function in living cells and in vivo. nih.govrsc.orgmdpi.com Small-molecule fluorescent probes are of particular interest due to their high sensitivity and potential for automation. mdpi.com The contemporary significance of fluorogenic probes like 4-MUP is underscored by their widespread use in high-throughput screening, disease diagnosis, and for monitoring complex biological processes with high spatiotemporal resolution. nih.govnih.gov

Positioning of 4-Methylumbelliferyl Propionate within the Spectrum of Coumarin-Based Enzyme Substrates

This compound belongs to the coumarin (B35378) family of compounds, which are widely used as fluorophores in the design of enzyme substrates. nih.govnih.gov Coumarin-based substrates are valued for their desirable photophysical properties. nih.gov The core structure, 7-hydroxycoumarin, and its derivatives are fundamental to many fluorogenic assays. nih.gov

Within this class, various derivatives of 4-methylumbelliferone are used to detect a wide array of enzymes. For instance, while 4-MUP is specific for esterases, other derivatives such as 4-methylumbelliferyl-β-D-glucuronide are used for detecting β-glucuronidase, and 4-methylumbelliferyl-α-D-glucopyranoside is a substrate for α-glucosidase. nih.govmedchemexpress.com A notable characteristic of many 4-methylumbelliferone-based substrates is the pH-dependent fluorescence of the released 4-methylumbelliferone, which often requires alkaline conditions for maximal emission. biosynth.com While highly sensitive, a disadvantage of some 4-methylumbelliferone derivatives is their limited solubility in aqueous media and a pKa that may not be optimal for all enzymatic conditions. nih.gov

Overview of Research Trajectories and Key Academic Contributions

Research involving this compound and other coumarin-based fluorogenic substrates has followed a trajectory towards enhancing their performance and expanding their applications. Key academic contributions have focused on several areas:

Improving Photophysical Properties: Researchers have worked on synthesizing new coumarin derivatives with improved quantum yields, better solubility in aqueous solutions, and fluorescence properties that are less dependent on pH. nih.gov

Enhancing Enzyme Specificity: Efforts have been made to design probes that are highly selective for specific enzymes, which is crucial for accurately studying biological pathways and for diagnostic purposes. mdpi.compnas.org This includes developing probes for enzymes relevant to various diseases. rsc.org

Live-Cell and In Vivo Imaging: A major trend is the development of cell-permeable fluorogenic probes that can be used to monitor enzyme activity in living cells and even in whole organisms, providing insights into dynamic biological processes. nih.gov

High-Throughput Screening: The high sensitivity and straightforward nature of assays using fluorogenic substrates like 4-MUP make them well-suited for high-throughput screening (HTS) applications in drug discovery and enzyme inhibitor screening. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-3-12(14)16-9-4-5-10-8(2)6-13(15)17-11(10)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKUIFTUULBXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187304 | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3361-13-5 | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3361-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003361135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8F3EW6D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Applications in Enzymology and Biochemical Characterization

Elucidation of Enzyme Substrate Specificity Profiles

A key aspect of characterizing an enzyme is understanding its substrate preferences. 4-Methylumbelliferyl propionate (B1217596) is instrumental in creating detailed profiles of enzyme activity against various substrates.

4-Methylumbelliferyl propionate is widely employed as a fluorogenic substrate to detect and measure the activity of carboxylesterases and lipases. bio-conferences.orgnih.gov The hydrolysis of the propionate ester by these enzymes releases 4-methylumbelliferone (B1674119), a product with a distinct blue fluorescence under UV light. walisongo.ac.id This fluorescence provides a direct and highly sensitive measure of enzymatic activity. For instance, it has been used to determine esterase activity in complex biological samples like pig muscle and adipose tissue extracts. frontiersin.org This method is favored for its ability to rapidly screen for lipolytic activity from various sources, including microbial colonies and cell culture suspensions. semanticscholar.org

To gain a deeper understanding of an enzyme's specificity, researchers often compare the hydrolysis rates of a series of related substrates. This compound is frequently used alongside other 4-methylumbelliferyl esters with different acyl chain lengths, such as acetate (B1210297) (C2), butyrate (B1204436) (C4), heptanoate (B1214049) (C7), caprylate (C8), nonanoate (B1231133) (C9), decanoate (B1226879) (C10), and oleate (B1233923) (C18). semanticscholar.orgdur.ac.ukclassimed.de

By presenting an enzyme with this array of substrates, scientists can determine its preference for short, medium, or long-chain fatty acid esters. For example, a study on rabbit liver esterase ES-1A demonstrated that elongating the acyl chain of 4-methylumbelliferyl esters up to four or five carbons progressively increased the velocity of hydrolysis. plos.org Similarly, different 4-MU esters are used to characterize fish digestive lipases and distinguish between true lipases and esterases, as lipases generally show higher activity on longer-chain esters. nih.govsemanticscholar.org

Below is an interactive table showcasing various 4-methylumbelliferyl esters used in comparative enzyme studies.

| Substrate Name | Acyl Chain Length | Typical Enzyme Class Studied | Reference(s) |

| 4-Methylumbelliferyl Acetate | C2 | Esterase | classimed.de |

| This compound | C3 | Esterase, Lipase (B570770) | frontiersin.orgsemanticscholar.org |

| 4-Methylumbelliferyl Butyrate | C4 | Esterase, Lipase | semanticscholar.orgresearchgate.net |

| 4-Methylumbelliferyl Heptanoate | C7 | Lipase | semanticscholar.orgsemanticscholar.org |

| 4-Methylumbelliferyl Caprylate | C8 | Esterase | nih.gov |

| 4-Methylumbelliferyl Nonanoate | C9 | Lipase | dur.ac.uk |

| 4-Methylumbelliferyl Decanoate | C10 | Lipase | semanticscholar.org |

| 4-Methylumbelliferyl Oleate | C18 | Lipase | semanticscholar.orgbmglabtech.com |

| 4-Methylumbelliferyl Palmitate | C16 | Esterase | nih.gov |

Different forms of the same enzyme, known as isozymes or isozymes, can exist within an organism and may exhibit distinct substrate specificities. Fluorogenic substrates like this compound are crucial for differentiating the activity of these isozymes. In a study on the sugarcane borer, Diatraea saccharalis, electrophoresis combined with staining using 4-methylumbelliferyl esters (acetate, propionate, and butyrate) revealed a total of eight esterase loci (Est-1 to Est-8). semanticscholar.org The study found that the isozymes Est-2 and Est-8 were specifically active on these 4-methylumbelliferyl esters. semanticscholar.orgsemanticscholar.org In another example, preliminary analysis using this compound helped to reveal polymorphic variation in the esterase-2 isozyme of the mosquito Anopheles darlingi. dur.ac.uk More advanced studies have utilized entire libraries of fluorogenic substrates to deconvolute the specificities of structurally similar esterase isozymes, such as ybfF and Rv0045c, which show nearly identical structural domains but differ in their cap domains that control substrate access and specificity. researchgate.net

Comprehensive Enzyme Kinetics Analysis

Beyond simple activity detection, this compound is a valuable substrate for detailed enzyme kinetics analysis. bio-conferences.orgresearchgate.net These studies provide quantitative measures of an enzyme's performance.

A cornerstone of enzyme characterization is the determination of the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.

The methodology for determining these constants using this compound involves measuring the initial reaction rates at various substrate concentrations. walisongo.ac.idresearchgate.net The resulting data of reaction velocity versus substrate concentration are then fitted to the Michaelis-Menten equation to calculate Kₘ and Vₘₐₓ. researchgate.net This can be performed efficiently using microplate readers, which allow for high-throughput analysis of multiple substrate concentrations in parallel. walisongo.ac.id

While specific kinetic values are highly dependent on the specific enzyme and reaction conditions, the table below illustrates how such data are typically presented, using values determined for a lipase from Mortierella echinosphaera with p-nitrophenyl (pNP) ester substrates as an example.

| Substrate | Kₘ (mM) | Vₘₐₓ (µM/min) | Reference |

| p-Nitrophenyl Palmitate (pNPP) | 0.336 | 30.4 | dur.ac.uk |

| p-Nitrophenyl Decanoate | 0.333 | 36.9 | dur.ac.uk |

Note: The data in this table are for p-nitrophenyl esters, not this compound, and serve only to illustrate the typical presentation of kinetic parameters.

The catalytic efficiency of an enzyme, represented by the specificity constant kcat/Kₘ, is a crucial parameter that relates the turnover number (kcat) to the substrate affinity. The kcat value represents the maximum number of substrate molecules converted to product per enzyme molecule per second. The kcat/Kₘ ratio is therefore a measure of how efficiently an enzyme can convert a substrate into a product at low substrate concentrations.

The determination of kcat/Kₘ using this compound follows from the Michaelis-Menten analysis. Once Vₘₐₓ and the total enzyme concentration are known, kcat can be calculated (kcat = Vₘₐₓ / [E]total). This value is then divided by the experimentally determined Kₘ to yield the catalytic efficiency. researchgate.net Studies on various hydrolases utilize this approach to compare the effectiveness of different enzymes or the preference of a single enzyme for different substrates. bio-conferences.orgresearchgate.net

The following table provides an example of kinetic parameters, including catalytic efficiency, determined for the TesA enzyme from Pseudomonas aeruginosa using various 1-acyl glycerophosphocholine (GPC) substrates.

| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Hexyl-GPC (C6) | 7.22 | 1016.1 | 1.1 x 10⁵ | researchgate.net |

| Lauryl-GPC (C12) | 1.78 | 1975.3 | 1.1 x 10⁶ | researchgate.net |

| Palmitoyl-GPC (C16) | 2.04 | 921.1 | 4.5 x 10⁵ | researchgate.net |

Note: The data in this table are for GPC substrates, not this compound, and serve to illustrate the reporting of catalytic efficiency.

Analysis of Enzyme Turnover Rates and Reaction Progression

The use of this compound (4-MU-Propionate) provides a sensitive and continuous method for determining enzyme turnover rates and monitoring the progression of enzymatic reactions. The enzymatic hydrolysis of the non-fluorescent 4-MU-Propionate yields the highly fluorescent product, 4-methylumbelliferone (4-MU). biosynth.comnih.gov This allows for the real-time tracking of product formation, which is directly proportional to the enzyme's catalytic activity.

The initial rate of the reaction is determined by measuring the linear increase in fluorescence over a short period. This initial velocity (V₀) is then used to calculate key kinetic parameters. The turnover number, or kcat, which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, can be determined if the enzyme concentration is known. The Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), can also be established by measuring the reaction rates at various substrate concentrations. nih.govnih.gov The catalytic efficiency of the enzyme is then expressed as the kcat/Km ratio. acs.orgnih.gov

For example, in a study characterizing a nonspecific carboxylate esterase, the catalytic efficiency (kcat/Km) for a similar substrate, 4-methylumbelliferyl acetate, was determined to be 2.7 × 10³ M⁻¹ s⁻¹. acs.org This type of quantitative analysis is crucial for comparing the efficiency of different enzymes or the effect of mutations on catalytic activity. The continuous nature of the assay enables detailed monitoring of the entire reaction course, from the initial linear phase to substrate depletion and product inhibition phases.

Table 1: Exemplary Kinetic Parameters Determined Using Fluorogenic Substrates This table presents representative data from studies using similar fluorogenic substrates to illustrate the types of kinetic parameters that can be obtained.

| Enzyme | Substrate | kcat/ Km (M⁻¹ s⁻¹) |

|---|---|---|

| Nonspecific Carboxylate Esterase Rsp3690 | 4-Methylumbelliferyl acetate | 2.7 x 10³ acs.org |

| Hormone-Sensitive Lipase Family IV Esterase EstD04 | p-Nitrophenyl butyrate | 6.17 x 10³ nih.gov |

| Nonspecific Carboxylate Esterase Rsp3690 | 2-Naphthyl propionate | 1.5 x 10⁵ acs.org |

pH and Temperature Dependency of Enzyme Activity

This compound is an invaluable tool for characterizing the optimal operating conditions of esterases and lipases, specifically their dependence on pH and temperature. By systematically varying the pH of the reaction buffer, researchers can determine the pH at which an enzyme exhibits maximum activity. researchgate.net Similarly, conducting the assay at a range of temperatures allows for the identification of the optimal temperature for catalysis. nih.gov

It is crucial to note that the fluorescence of the hydrolysis product, 4-methylumbelliferone, is itself highly pH-dependent. researchgate.net Its fluorescence intensity is minimal at acidic pH (pH 6 or less) and reaches its maximum in alkaline conditions, typically around pH 9 to 10.3. researchgate.netsigmaaldrich.com Therefore, when performing pH-dependency studies, it is often necessary to stop the reaction and adjust the pH of the solution to a uniform, high value before measuring fluorescence to ensure that the observed changes are due to enzyme activity and not an artifact of the fluorophore's properties. nih.gov

A study on calf-intestinal alkaline phosphatase using the analogous substrate 4-methylumbelliferyl phosphate (B84403) demonstrated how varying pH and temperature affects the kinetic parameters Km and Vmax. nih.gov For a novel esterase, EstD04, the optimal temperature and pH were determined to be 40 °C and pH 8, respectively, using a similar colorimetric substrate. nih.gov Such data are fundamental to understanding the enzyme's physiological role and for its potential industrial applications.

Real-Time Monitoring of Enzymatic Reactions

A significant advantage of using this compound is its suitability for the real-time monitoring of enzymatic reactions. nih.gov The enzymatic cleavage of the propionate group from the substrate results in the immediate release of the fluorescent 4-methylumbelliferone molecule. biosynth.com The resulting increase in fluorescence can be continuously measured using a spectrofluorometer, providing a direct, real-time readout of the reaction's progress. nih.govresearchgate.net

This continuous monitoring allows for the detailed study of enzyme kinetics from the very beginning of the reaction. nih.gov It facilitates the accurate determination of initial reaction velocities, which are essential for Michaelis-Menten kinetics. nih.gov Furthermore, real-time assays can reveal more complex kinetic behaviors, such as enzyme activation, inhibition, or substrate depletion over time.

For instance, fluorescence kinetic experiments on dicyanoisophorone-based fluorogenic substrates demonstrated a rapid response towards esterases, allowing for the direct visualization and monitoring of enzyme activity. acs.org This principle is directly applicable to 4-MU-Propionate for tracking esterase or lipase activity as it happens. The ability to monitor reactions in real time is particularly advantageous for high-throughput screening applications, where rapid and automated measurements are required. acs.org

Characterization of Enzyme Inhibition and Activation Mechanisms

This compound serves as an excellent substrate for investigating the effects of inhibitors and activators on enzyme activity. bioivt.com By measuring the rate of fluorescence production in the presence and absence of a potential modulator, its effect on the enzyme can be quantified. A decrease in the rate of hydrolysis indicates inhibition, while an increase signifies activation.

This method can be used to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. nih.gov Furthermore, by performing kinetic analyses at various concentrations of both the substrate and the inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated. For example, competitive inhibitors will increase the apparent Km of the enzyme for the substrate without affecting Vmax. nih.gov Studies have successfully used this approach with similar fluorogenic or chromogenic substrates to characterize inhibitors. For example, the inhibitory effect of the esterase inhibitor AEBSF was confirmed by a remarkable reduction in fluorescence emission. acs.org

Conversely, the assay can also be used to identify and characterize enzyme activators. In a study of acid esterase activity using 4-methylumbelliferyl palmitate, cardiolipin (B10847521) was identified as an activator, increasing the enzyme's activity two- to three-fold at its optimal pH. nih.gov This demonstrates the utility of 4-methylumbelliferyl esters in screening for compounds that enhance enzymatic function.

Applications in Biological Systems and Pathways Research

Investigation of Enzyme Activity in Biological Samples

The primary application of 4-Methylumbelliferyl Propionate (B1217596) lies in its use as a substrate to measure esterase activity. Esterases are a broad group of enzymes that catalyze the hydrolysis of ester bonds. The fluorescence emitted by the 4-MU product is directly proportional to the rate of enzymatic cleavage, allowing for precise quantification of enzyme activity.

Histochemical techniques utilizing 4-Methylumbelliferyl Propionate enable the spatial localization of esterase activity within tissue sections. When the substrate is applied to a tissue sample, the enzymatic activity results in the in-situ production of fluorescent 4-MU. This fluorescence can then be visualized using fluorescence microscopy, providing a map of where the enzyme is active within the tissue architecture. This method is particularly useful for understanding the distribution and function of esterases in different cell types and tissue layers. researchgate.net The principles of indigogenic histochemistry, where an insoluble colored product is formed at the site of enzyme activity, are analogous to the fluorogenic approach with this compound, which offers high sensitivity. researchgate.netnih.gov

For a more quantitative assessment, this compound is widely used in assays with cellular lysates and various biological fluids. In this approach, the sample is incubated with the substrate, and the resulting increase in fluorescence over time is measured using a fluorometer. scispace.com This allows for the determination of the total esterase activity within the sample. The high sensitivity of this fluorometric assay enables the detection of even low levels of enzyme activity. semanticscholar.org The optimal pH for the fluorescence of 4-methylumbelliferone (B1674119) is in the alkaline range, which is an important consideration for assay design. nih.gov

Here is an example of typical data obtained from a quantitative enzyme activity assay using this compound:

Table 1: Sample Data for Quantitative Esterase Activity

| Sample Type | Enzyme Concentration (µg/mL) | Fluorescence Intensity (Arbitrary Units) | Esterase Activity (nmol/min/mg) |

|---|---|---|---|

| Cell Lysate A | 10 | 1500 | 75 |

| Cell Lysate B | 10 | 750 | 37.5 |

| Biological Fluid X | 5 | 500 | 50 |

| Biological Fluid Y | 5 | 250 | 25 |

Contributions to Metabolic Pathway Analysis (indirectly through enzyme activity)

While this compound does not directly participate in metabolic pathways, its role in quantifying esterase activity provides indirect but valuable insights into metabolic processes. The metabolism of propionate itself is a key pathway in many organisms. For instance, in Bacillus subtilis, propionate is incorporated into the central carbon metabolism through the methylcitric acid pathway. mdpi.com The breakdown of propionate is crucial, and in organisms like C. elegans, a vitamin B12-independent propionate breakdown shunt can be activated when the canonical pathway is impaired. elifesciences.org

Assessment of Enzyme Activity in Diverse Microbial Environments

The study of microbial communities and their functional roles in various ecosystems is a rapidly growing field. This compound has proven to be a useful tool for assessing the functional capabilities of these complex microbial consortia.

Environmental samples such as soil and water harbor a vast diversity of microorganisms, many of which produce extracellular enzymes to break down complex organic matter. researchgate.net Esterases are among these important enzymes. By incubating environmental samples with this compound, researchers can detect and quantify the total esterase activity present. asm.org This provides a measure of the potential of the microbial community to hydrolyze ester bonds, a key step in the decomposition of organic materials. This method has been used to characterize esterase activities in various environmental isolates. asm.org

Beyond simply measuring total activity, this compound can be used in conjunction with other fluorogenic substrates to create a functional profile of a microbial community. nih.gov By assessing the activity of a range of different enzymes, researchers can gain a more comprehensive understanding of the metabolic potential of the community. nih.gov This approach, often referred to as microbial community functional profiling, helps to link the composition of a microbial community to its ecological function. nih.gov For example, detecting esterase activity can indicate the presence of bacteria capable of degrading specific types of organic compounds. google.com

Emerging Research Frontiers and Advanced Methodologies

Development of Enzyme-Based Biosensors

Enzyme-based biosensors leverage the high specificity of biological enzymes for the detection of target analytes. The fundamental principle involves an enzyme that interacts with a substrate to produce a measurable signal.

The design of biosensors utilizing 4-methylumbelliferyl propionate (B1217596) is centered on its identity as a fluorogenic substrate for esterase and lipase (B570770) enzymes. biosynth.comacs.org The core concept involves the enzymatic cleavage of the propionate group from the non-fluorescent 4-methylumbelliferyl propionate molecule. This hydrolysis reaction releases the compound 4-methylumbelliferone (B1674119) (also known as hymecromone), which is highly fluorescent. biosynth.comresearchgate.net

The design of such a biosensor typically involves the immobilization of a specific esterase or lipase onto a transducer surface. csem.ch When the biosensor is exposed to an environment where the target enzyme is active, or where an analyte activates the immobilized enzyme, the cleavage of this compound occurs. The resulting fluorescence can be detected and quantified. The intensity of the fluorescent signal is directly proportional to the enzymatic activity, which can then be correlated to the concentration of the target analyte. The optimal fluorescence of the 4-methylumbelliferone product is achieved at an alkaline pH, with excitation wavelengths around 350-370 nm and emission wavelengths between 440-470 nm. biosynth.com

To maximize the potential of this compound-based assays, they are integrated with advanced detection platforms that offer heightened sensitivity and throughput. csem.chsynbiobeta.com These platforms move beyond simple fluorometers to include sophisticated systems capable of detecting minute changes in fluorescence, making them suitable for a wide range of applications.

Key platforms include:

Microplate Readers: These are essential for medium- to high-throughput applications, allowing for the simultaneous measurement of fluorescence in multiple samples in 96, 384, or even 1536-well plates. bmglabtech.commdpi.com

Fiber-Optic Sensors: These offer the potential for remote and in-situ monitoring by transmitting excitation light to the sample and collecting the emission fluorescence via optical fibers.

Fluorescence Microscopy: This allows for the visualization of enzymatic activity at a cellular or subcellular level, providing spatial information about enzyme function.

The integration with these platforms enhances the utility of this compound as a substrate, enabling more sensitive and rapid measurements.

Table 1: Comparison of Detection Platforms for this compound-Based Assays

| Detection Platform | Principle of Operation | Key Advantages | Typical Application |

|---|---|---|---|

| Standard Fluorometer | Measures bulk fluorescence intensity of a liquid sample in a cuvette. | High sensitivity for single samples, precise quantification. | Basic enzyme kinetics, single-point activity measurements. |

| Microplate Reader | Automated fluorescence measurement across multi-well plates (96, 384, 1536 wells). bmglabtech.commdpi.com | High-throughput, miniaturization of assays, cost-effective for large sample numbers. researchgate.net | High-throughput screening (HTS), drug discovery, proteomic screening. |

| Fluorescence Microscopy | Visualizes the spatial distribution of fluorescence within a sample. | Provides cellular and subcellular localization of enzyme activity. | Cell-based assays, studying enzyme function in native biological contexts. |

| Fiber-Optic Biosensors | Uses optical fibers to transmit and collect light from a remote sensing tip. csem.ch | Enables remote, real-time, and in-situ measurements. | Environmental monitoring, process control in bioreactors. |

Functional Proteomics for Activity-Based Enzyme Profiling

Functional proteomics aims to characterize the activity of large numbers of enzymes within a complex biological sample, such as a cell lysate or proteome. Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses chemical probes to directly assess the functional state of enzymes. nih.govwikipedia.orgnih.gov

While screening with this compound can identify proteomes with high esterase or lipase activity, it does not by itself identify the specific enzymes responsible for that activity. To achieve this, ABPP is often coupled with mass spectrometry (MS). frontiersin.orgnih.gov In a more advanced ABPP approach, a specialized chemical probe is used. This probe still reacts with the active site of the enzyme but also contains a tag (like biotin) for enrichment.

The general workflow is as follows:

A cell or tissue lysate is treated with an activity-based probe that covalently binds to the active site of target enzymes (e.g., serine hydrolases).

The probe-labeled proteins are enriched, often using the biotin (B1667282) tag which binds strongly to streptavidin beads. nih.gov

The enriched proteins are digested into smaller peptides and analyzed by tandem mass spectrometry (LC-MS/MS). nih.govstonybrookmedicine.edu

The resulting mass spectra are matched against protein databases to identify the specific enzymes that were active and reacted with the probe. frontiersin.org

This powerful combination allows researchers to move from a general activity measurement to the precise identification of the individual enzymes that are active under specific biological conditions.

Table 2: Representative Enzyme Families Targeted by Esterase/Lipase Screening

| Enzyme Superfamily | Specific Enzyme Class | General Function | Relevance in Profiling |

|---|---|---|---|

| Serine Hydrolases | Carboxylesterases | Metabolism of lipids, drugs, and xenobiotics. | Key targets in metabolic studies and drug development. nih.gov |

| Serine Hydrolases | Lipases (e.g., Triacylglycerol Lipases) | Hydrolysis of triglycerides into fatty acids and glycerol. nih.gov | Important in lipid metabolism, energy homeostasis, and disease. acs.org |

| α/β-Hydrolase Fold Family | Various Esterases and Lipases | A structurally conserved fold found in a vast number of hydrolytic enzymes. nih.gov | Broad screening using substrates like 4-MUP can identify novel active members of this large family. |

Innovations in Assay Miniaturization and Automation for Ultra-High-Throughput Applications

The demand for screening large chemical libraries in drug discovery has driven significant innovation in assay miniaturization and automation. mdpi.comresearchgate.net The goal is to reduce costs, conserve valuable reagents, and increase the number of samples that can be tested per day. nih.gov The simple, robust, and fluorescence-based nature of the this compound assay makes it ideally suited for this transition to ultra-high-throughput screening (uHTS).

Assay miniaturization involves scaling down the reaction volume, typically by moving from standard 96-well microplates to higher-density formats like 384-well, 1536-well, or even 3456-well plates. bmglabtech.commdpi.com This downscaling significantly reduces the consumption of both the substrate (this compound) and the enzyme/proteome sample per assay point. Automation, using robotic liquid handlers and plate readers, ensures the precision and reproducibility required for these small volumes while dramatically increasing throughput. researchgate.net The strong fluorescent signal generated from the enzymatic turnover of this compound allows for reliable detection even in low microliter or nanoliter volumes, making it a valuable tool in modern drug discovery and enzyme screening campaigns. bmglabtech.com

Table 3: Impact of Assay Miniaturization on High-Throughput Screening

| Parameter | 96-Well Plate | 384-Well Plate | 1536-Well Plate |

|---|---|---|---|

| Typical Reaction Volume | 100 - 200 µL | 20 - 50 µL | 2 - 10 µL |

| Relative Reagent Cost per Well | High | Medium | Low |

| Throughput Potential | Standard HTS | High-Throughput | Ultra-High-Throughput (uHTS) nih.gov |

| Key Benefit | Established format, easy to handle manually. | Good balance of increased throughput and manageable liquid handling. mdpi.com | Massive reduction in reagent use and cost; maximizes screening capacity. bmglabtech.com |

Advanced Fluorescence Spectroscopy Techniques for Enhanced Signal Resolution

The enzymatic cleavage of this compound results in the formation of the fluorescent molecule 4-methylumbelliferone (4-MU), whose signal can be detected to quantify enzyme activity. biosynth.comchemimpex.com While standard fluorescence intensity measurements are widely used, they can be susceptible to limitations such as background autofluorescence, photobleaching, and concentration-dependent artifacts. picoquant.comsemi.ac.cn To overcome these challenges and achieve enhanced signal resolution, advanced fluorescence spectroscopy techniques can be employed. These methods provide multi-parametric data, offering deeper insights into the molecular environment and dynamics of the enzymatic reaction.

Time-Resolved Fluorescence Spectroscopy (TRFS)

Time-Resolved Fluorescence Spectroscopy (TRFS) is a powerful technique that measures the decay of fluorescence intensity over time after excitation by a pulse of light. nih.govbiorxiv.org Unlike steady-state fluorescence which measures a time-averaged intensity, TRFS provides information on the fluorescence lifetime of a fluorophore—the average time it remains in the excited state before returning to the ground state. nih.govpsu.edu This lifetime is an intrinsic property of a molecule and is sensitive to its local environment but independent of its concentration. picoquant.comrenishaw.com

In the context of assays using this compound, TRFS can be used to differentiate the specific fluorescence signal of the product, 4-methylumbelliferone (4-MU), from other fluorescent species in the sample, such as endogenous cellular fluorophores (autofluorescence) or other fluorescent probes. bmglabtech.com Biological samples often have complex compositions with multiple components that fluoresce, and their emission spectra can overlap with that of 4-MU. However, these different molecules typically possess distinct fluorescence lifetimes. By analyzing the decay kinetics, the signal from 4-MU can be isolated, significantly improving the signal-to-noise ratio and the accuracy of the assay.

Table 1: Principles and Applications of TRFS for 4-MU Detection

| Feature | Description | Relevance to this compound Assays |

|---|---|---|

| Principle | Measures the rate of fluorescence decay over time (picoseconds to nanoseconds) following pulsed excitation. nih.govpsu.edu | Allows for the measurement of the fluorescence lifetime of the enzymatic product, 4-methylumbelliferone (4-MU). |

| Key Parameter | Fluorescence Lifetime (τ) | The distinct lifetime of 4-MU can be used as a unique identifier to separate its signal from background noise. |

| Advantage | Discrimination against background and autofluorescence. bmglabtech.com | Enhances signal resolution by isolating the 4-MU signal from spectrally similar but kinetically different autofluorescent species in biological samples. |

| Application | High-precision quantification of enzymatic activity. | Provides a more robust and accurate measurement of esterase activity by minimizing interference from the sample matrix. |

Fluorescence Lifetime Imaging (FLIM)

Fluorescence Lifetime Imaging (FLIM) is a microscopy technique that combines time-resolved fluorescence measurements with spatial imaging. picoquant.comrenishaw.com Instead of creating an image based on fluorescence intensity, FLIM constructs an image where the contrast in each pixel is determined by the fluorescence lifetime of the fluorophores present. picoquant.com This makes FLIM a powerful tool for functional imaging, as the fluorescence lifetime of a probe like 4-MU can change in response to variations in its local microenvironment, such as pH, ion concentration, or binding to other molecules. renishaw.combruker.com

When applied to studies involving this compound, FLIM can provide spatial maps of esterase activity within cells or tissues with high specificity. By imaging the fluorescence lifetime of the product 4-MU, it is possible to not only localize the regions of high enzymatic activity but also to probe the environmental conditions in those specific subcellular locations. renishaw.com Since FLIM is independent of probe concentration and excitation intensity, it avoids many artifacts that can affect conventional fluorescence microscopy, leading to more reliable and quantitative imaging data. picoquant.comsemi.ac.cn

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon that describes the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. wikipedia.orgfrontiersin.org The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. wikipedia.orgmdpi.com This "spectroscopic ruler" allows for the detection of molecular interactions, conformational changes, and the analysis of molecular complexes. nih.gov

In the context of this compound, the fluorescent product 4-MU can be designed to act as either a donor or an acceptor in a FRET pair. For instance, if an esterase enzyme is labeled with a suitable acceptor fluorophore, the cleavage of a 4-MUP derivative by this enzyme could bring the resulting 4-MU (donor) into close proximity with the acceptor, initiating FRET. The resulting change in the fluorescence signal (e.g., quenching of the donor's fluorescence and sensitization of the acceptor's emission) would provide a highly specific and ratiometric signal for enzymatic activity. rsc.org This approach can significantly enhance signal resolution by creating a signal that is directly coupled to the specific molecular event of interest.

Table 2: Potential FRET Application with 4-MU

| Component | Role | Mechanism | Desired Outcome |

|---|---|---|---|

| 4-Methylumbelliferone (4-MU) | Donor Fluorophore | Upon enzymatic release from 4-MUP, it gets excited and can transfer energy to a nearby acceptor. wikipedia.org | Quenching of 4-MU fluorescence and/or increased acceptor emission upon substrate cleavage. |

| Acceptor Fluorophore | Energy Acceptor | Must have an absorption spectrum that overlaps with the emission spectrum of 4-MU. mdpi.com Could be attached to the enzyme or a binding partner. | Emission from the acceptor upon FRET, providing a ratiometric signal. |

| Esterase Activity | Trigger | Cleavage of 4-MUP brings the donor (4-MU) and acceptor into FRET distance. | A highly specific signal for enzyme activity that is dependent on molecular proximity. |

Super-Resolution Microscopy (SRM)

Super-Resolution Microscopy (SRM) encompasses a family of techniques, such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), that bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale (resolutions of 20-50 nm or better). promega.comnih.govthermofisher.com These methods allow for the precise localization of individual molecules within a cell. nih.gov

The application of SRM to the this compound system could revolutionize the study of esterase activity at the subcellular level. By using a derivative of 4-MUP that is compatible with SRM techniques (e.g., by incorporating a photoswitchable moiety), it would be possible to visualize the exact locations of individual enzymatic turnover events. This would allow researchers to map the distribution and organization of active esterase enzymes on specific organelles, within membrane microdomains, or in other cellular compartments with unprecedented spatial resolution. promega.com This level of detail can reveal insights into the functional organization of metabolic pathways and cellular signaling that are unattainable with conventional microscopy. nih.gov

Conclusion: Academic Impact and Future Perspectives

Recapitulation of the Diverse Academic Utilities of 4-Methylumbelliferyl Propionate (B1217596)

4-Methylumbelliferyl propionate (4-MUP) is a versatile fluorogenic substrate with significant applications in academic research, primarily due to its ability to produce a fluorescent signal upon enzymatic hydrolysis. This property makes it an invaluable tool for the detection and quantification of various enzymes, particularly esterases and lipases. chemimpex.com Its utility spans several key areas of biochemical and cellular research.

One of the primary applications of 4-MUP is in enzyme activity assays . Researchers utilize this compound to measure the activity of esterases and lipases, which is crucial for understanding enzyme kinetics and metabolic pathways. chemimpex.com The high sensitivity and specificity of 4-MUP enhance the accuracy of these measurements, which is essential in fields like drug development and environmental monitoring. chemimpex.com Upon enzymatic cleavage by an esterase, the propionate group is removed, releasing the highly fluorescent 4-methylumbelliferone (B1674119) (hymecromone). biosynth.com This product emits a blue fluorescence under UV light, with maximal intensity at an alkaline pH. biosynth.com

Beyond enzyme quantification, this compound serves as a fluorescent probe in fluorescence microscopy. This allows for the visualization of cellular processes in living cells, providing researchers with a powerful method to study enzyme activity within its biological context. chemimpex.com Furthermore, it is employed in histochemical staining techniques , enabling the visualization of enzyme localization in tissue samples. chemimpex.com The stability and ease of use of 4-MUP have made it a preferred choice for many researchers in biochemistry and molecular biology. chemimpex.com

The application of fluorogenic substrates like 4-MUP is part of a broader strategy in biological research to develop sensitive and specific assays. For instance, similar 4-methylumbelliferyl-based substrates are used to assay other enzymes, such as α-L-iduronidase for the diagnosis of Hurler and Scheie syndromes. nih.gov

Anticipated Trajectories for Research Innovation and Application

The future of research involving fluorogenic substrates like this compound is poised for significant innovation. A key direction is the development of novel probes with enhanced properties to address the existing limitations and to expand their applicability.

A major area of development is the design of new fluorogenic substrates for a wider range of enzymes . While 4-MUP is excellent for esterases, there is a growing need for specific and sensitive substrates for other enzyme classes, such as neuropeptidases, which are implicated in diseases like colorectal cancer. rsc.org The design of these new probes often involves strategies like fluorescence resonance energy transfer (FRET), where a fluorophore and a quencher are attached to a substrate peptide. mdpi.com

Another promising trajectory is the application of these substrates in single-molecule enzyme assays . This cutting-edge technique allows for the detection of enzyme activity with extremely high sensitivity, which is particularly useful for analyzing samples with low enzyme concentrations, such as blood. rsc.org This could lead to the development of highly sensitive diagnostic tools for various diseases.

Furthermore, there is a drive to create fluorogenic substrates that are better suited for in vivo imaging and complex biological systems . This includes developing probes with longer excitation and emission wavelengths to minimize interference from biological autofluorescence. rsc.org The synthesis of cell-permeant fluorogenic analogues will also be crucial for studying enzymatic activity within living cells and organisms. nih.gov

The integration of fluorogenic substrates with advanced imaging techniques and high-throughput screening platforms will continue to drive discovery in various fields, from basic cell biology to drug discovery and environmental science. nih.govscbt.com

Future Challenges and Opportunities in the Field of Fluorogenic Substrate Research

Despite the significant advancements, the field of fluorogenic substrate research faces several challenges that also present opportunities for future innovation.

A primary challenge lies in the design and synthesis of highly specific substrates . Many enzymes have overlapping substrate specificities, which can lead to off-target effects and inaccurate measurements. Developing probes that are exclusively cleaved by a single target enzyme remains a significant hurdle. mdpi.com The substrate's structure, particularly the fluorophore, can influence its interaction with the enzyme, potentially altering the natural enzymatic activity. researchgate.net

Interference from test compounds is another significant issue in high-throughput screening applications. The compounds being screened may themselves be fluorescent or may quench the fluorescence of the product, leading to false-positive or false-negative results. researchgate.net Developing methods to mitigate this interference is a key area of research.

The physicochemical properties of the probes , such as solubility and cell permeability, are also critical challenges. mdpi.comacs.org For intracellular applications, the probe must be able to cross the cell membrane and reach its target enzyme in the correct subcellular compartment. nih.gov Ensuring the stability of the probe under physiological conditions is also essential for reliable measurements. mdpi.com

The limited dynamic range of some fluorescent substrates can make it difficult to distinguish between highly active enzyme variants. researchgate.net This can be a limitation in directed evolution experiments aimed at improving enzyme efficiency.

Q & A

Q. How can researchers mitigate bias in fluorescence-based assays using this compound?

- Answer : Implement blinding during data acquisition/analysis. Use automated plate readers to reduce operator bias. Validate fluorescence signals with orthogonal methods (e.g., HPLC quantification of hydrolysis products). Disclose potential biases in limitations sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。